molecular formula C16H13N3O5S2 B2753370 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896360-72-8

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Número de catálogo: B2753370
Número CAS: 896360-72-8
Peso molecular: 391.42
Clave InChI: VDTSAMYDWBHGSP-WUKNDPDISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide” features a benzothiazole core substituted with a methyl group at position 3 and a nitro group at position 4. The (E)-configuration denotes the geometry of the imine bond connecting the benzothiazole ring to the 2-(methylsulfonyl)benzamide moiety. This structure combines electron-withdrawing groups (nitro and methylsulfonyl) with a planar heterocyclic system, which may enhance interactions with biological targets such as enzymes or receptors. The methylsulfonyl group contributes to solubility and metabolic stability, while the nitro group may influence redox properties or binding affinity .

Propiedades

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-18-12-8-7-10(19(21)22)9-13(12)25-16(18)17-15(20)11-5-3-4-6-14(11)26(2,23)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTSAMYDWBHGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Properties

Research indicates that derivatives of benzothiazole, including the compound , exhibit promising anticancer activity. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the ability of similar benzothiazole derivatives to reduce cell viability in cancer cell lines by inducing oxidative stress and activating apoptotic pathways .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies demonstrate that it exhibits significant antibacterial and antifungal activity. For example, compounds structurally related to (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide showed effective inhibition against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has been shown to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration. This activity suggests its utility in treating inflammatory conditions .

The biological activity of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular processes essential for cancer cell survival.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and immune responses.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce cellular stress leading to apoptosis in malignant cells .

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with similar benzothiazole derivatives resulted in a dose-dependent decrease in cell proliferation, with IC50 values ranging from 10 to 25 µM .
  • Antimicrobial Efficacy : In tests against Escherichia coli and Candida albicans, the compound exhibited MIC values of 32 µg/mL and 16 µg/mL respectively, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound led to a significant reduction in edema and inflammatory cytokines compared to control groups.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AnticancerBreast cancer cell linesIC50 = 10-25 µM
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansMIC = 16 µg/mL
Anti-inflammatoryMurine modelReduced edema

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds share the benzothiazole-ylidene scaffold but differ in substituents, which critically affect physicochemical and biological properties. Below is a detailed analysis:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference(s)
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Ethyl (position 3), methyl (position 6), piperidinyl-sulfonyl 483.56 Enhanced solubility due to piperidinyl group; potential kinase inhibition activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethyl (position 6), methoxyphenyl 384.33 Antimicrobial activity; improved lipophilicity from trifluoromethyl group
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Chlorophenyl, dimethylamino-acryloyl 427.90 Fluorescent properties; potential anticancer activity via acryloyl-mediated DNA intercalation
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone Thiophenyl-propenyl 313.39 Chalcone derivative; anti-inflammatory activity

Key Comparative Insights

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The target compound’s nitro and methylsulfonyl groups increase electrophilicity compared to analogues with electron-donating substituents (e.g., methoxy in ). This may enhance binding to targets requiring charge interactions but reduce metabolic stability due to higher reactivity.

  • Solubility and Bioavailability :
    Piperidinyl-sulfonyl derivatives (e.g., ) exhibit superior aqueous solubility compared to the target compound, attributed to the basic piperidine nitrogen. In contrast, the trifluoromethyl group in improves membrane permeability but reduces solubility.

  • Biological Activity Trends: Antimicrobial Activity: Trifluoromethylbenzothiazoles () show broad-spectrum antimicrobial effects, likely due to hydrophobic interactions with bacterial membranes. Kinase Inhibition: Piperidinyl-sulfonyl benzamides () demonstrate kinase inhibition, suggesting the target compound’s methylsulfonyl group may similarly modulate enzyme activity.

Physicochemical and Spectroscopic Comparisons

  • Stability : The nitro group in the target compound may render it more prone to reduction under physiological conditions compared to halogenated analogues (e.g., chloro in ).
  • Spectroscopic Signatures :
    • IR: The target compound’s carbonyl (C=O) and sulfonyl (SO₂) stretches (~1690 cm⁻¹ and ~1350 cm⁻¹) align with analogues in .
    • NMR: The (E)-configuration is confirmed by a deshielded imine proton (δ ~8.5–9.0 ppm), consistent with .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s nitro group complicates regioselective synthesis, unlike methoxy or trifluoromethyl analogues ().
  • Biological Data Gaps : While analogues like and have documented antimicrobial and kinase inhibition data, the target compound’s biological profile remains underexplored.
  • Thermodynamic Stability : Computational studies suggest the (E)-isomer is more stable than (Z)-configured benzothiazol-2-ylidenes by ~5 kcal/mol, aligning with trends in .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.